Solvation Dynamics and Stability Profile of 2-Bromo-N,N,2-trimethylpropanamide
Solvation Dynamics and Stability Profile of 2-Bromo-N,N,2-trimethylpropanamide
The following technical guide is structured to address the physicochemical behavior of 2-Bromo-N,N,2-trimethylpropanamide (chemically synonymous with 2-Bromo-2-methyl-N,N-dimethylpropanamide ).
Executive Summary
2-Bromo-N,N,2-trimethylpropanamide (CAS: 7464-69-9 / Synonyms: 2-Bromo-N,N-dimethylisobutyramide) is a tertiary
While the compound exhibits excellent solubility in polar aprotic and chlorinated organic solvents, its interaction with water is complex. It is not merely a question of solubility (thermodynamics) but of stability (kinetics).[2] This guide demonstrates that while the molecule is amphiphilic, its use in aqueous media is time-limited due to competing hydrolysis pathways characteristic of tertiary alkyl halides.[1]
Physicochemical Identity & Structural Logic[2][3]
To understand the solvation behavior, we must first deconstruct the molecular architecture. The molecule consists of two conflicting domains:[3]
-
The Hydrophilic Anchor: The
-dimethylamide moiety.[1] This group is polar and capable of accepting hydrogen bonds from water, similar to Dimethylformamide (DMF).[2] -
The Hydrophobic/Reactive Core: The
-bromo-isobutyryl group.[1][2] The tertiary carbon attached to the bromine and two methyl groups creates significant steric bulk and lipophilicity.
Predicted Properties:
-
LogP (Octanol/Water): Estimated ~1.1 – 1.4 (Moderately Lipophilic).[2][3]
-
Physical State: Low-melting solid or viscous liquid (depending on purity/temperature).[1][2][3]
-
Reactivity: The C-Br bond is activated by the adjacent carbonyl group, making it susceptible to radical generation (ATRP) and nucleophilic substitution.[2][3]
Visualization: Molecular Interaction Map
The following diagram illustrates the competing forces determining solubility.
Figure 1: Mechanistic competition between the hydrophilic amide and hydrophobic alkyl-bromide domains.[1][2][3]
Solubility Profile: Organic vs. Aqueous[1][2][3][4]
Organic Solvents (The "Safe" Zone)
The molecule follows the "like dissolves like" principle effectively in organic media. The absence of hydrogen bond donors (no N-H bond) makes it highly compatible with aprotic solvents.[3]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Primary choice for synthesis; high dipole compatibility.[1][2][3] |
| Polar Aprotic | DMF, DMSO, Acetone, THF | Excellent (>500 mg/mL) | Amide-amide interactions stabilize the solute.[1][2][3] |
| Aromatic | Toluene, Benzene | Good | Van der Waals interactions with methyl groups dominate.[1][2] |
| Alkanes | Hexane, Pentane | Moderate | Solubility decreases as solvent polarity drops below the amide's threshold. |
| Alcohols | Methanol, Ethanol | Good | Soluble, but risk of transesterification or solvolysis over long periods at high heat.[2][3] |
The Aqueous Conundrum (The "Danger" Zone)
Researchers often assume that because DMF is miscible with water, this dimethylamide derivative should also be stable in water.[2][3] This is a critical error.
While the amide group provides enough polarity to allow partial solubility (estimated 10–50 g/L depending on temperature), the tertiary alkyl bromide moiety is prone to hydrolysis via an Sn1 mechanism .[2][3]
-
The Mechanism: Water acts as a nucleophile.[4] The steric bulk of the gem-dimethyl groups prevents Sn2 attack.[1] Instead, the bromide leaves (rate-limiting step), forming a carbocation, which is then quenched by water to form the corresponding alcohol (
-hydroxy amide) and HBr.[1][2][3] -
The Consequence: Aqueous solutions will become acidic over time (generation of HBr), which can autocatalytically accelerate degradation or damage pH-sensitive payloads.[2][3]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Organic)
Use this for stable organic solvents.[2][3]
-
Preparation: Weigh 100 mg of 2-Bromo-N,N,2-trimethylpropanamide into a 2 mL GC vial.
-
Addition: Add the target solvent in 50
L aliquots at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume required for complete dissolution (clear solution).
-
Calculation:
[2][3]
Protocol B: Kinetic Solubility & Stability Assay (Aqueous)
Use this to determine "functional solubility" in water/buffer.[2][3]
Objective: Determine how much dissolves before degradation becomes significant.
-
Setup: Prepare a saturated solution by adding excess compound to
(Deuterated Water) or Phosphate Buffer (pH 7.4).[2][3] -
Filtration: Immediately filter through a 0.22
m PTFE filter to remove undissolved solids.[1] -
Analysis (HPLC or NMR):
-
Time-Course: Inject samples at T=0, 1h, 4h, and 24h.
-
Data Interpretation:
Mechanistic Visualization: Hydrolysis Pathway[1][2][3]
The following diagram details the degradation pathway that researchers must avoid during formulation.
Figure 2: The Sn1 hydrolysis pathway.[2][3][5] Note that the generation of HBr will lower the pH of the solution, potentially interfering with acid-sensitive polymerization catalysts.
Strategic Recommendations for Research
-
Storage: Store the neat compound at 2–8°C under inert gas (Argon/Nitrogen). Moisture causes slow hydrolysis, releasing HBr which turns the clear liquid/white solid into a brown, fuming mess.
-
ATRP in Water: If performing aqueous ATRP, add the initiator last , immediately before polymerization begins.[2] Do not prepare stock solutions of this initiator in water.
-
Stock Solutions: Prepare high-concentration stock solutions in DMF or DMSO. These are miscible with water but protect the initiator from hydrolysis until the moment of dilution.
References
-
Matyjaszewski, K., & Xia, J. (2001).[2][3] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[2][3]
-
Sigma-Aldrich. (n.d.).[1][2][3] 2-Bromo-2-methyl-N,N-dimethylpropanamide Product Specification.
-
Royal Society of Chemistry. (2012).[2] Kinetics of Hydrolysis of Tertiary Halides. RSC Education.[1][6]
-
PubChem. (2023).[2][3][7][8] Compound Summary: 2-Bromo-N,N-dimethylpropanamide Derivatives. National Library of Medicine.
Sources
- 1. 2-Bromo-N,2-dimethylpropanamide | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rose Bengal (sodium salt) | CAS 632-69-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermo Scientific Chemicals Rose Bengal 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 7. 2-Bromo-N,2-dimethylpropanamide | C5H10BrNO | CID 287560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-N,N-dimethylpropanamide | C5H10BrNO | CID 11367348 - PubChem [pubchem.ncbi.nlm.nih.gov]
